4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]benzene-1,3-diol
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Overview
Description
4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]BENZENE-1,3-DIOL is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring attached to a benzene ring with hydroxyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]BENZENE-1,3-DIOL typically involves the reaction of 4H-1,2,4-triazole with benzene-1,3-diol under specific conditions. One common method is the condensation reaction, where the triazole and benzene-1,3-diol are reacted in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Solvothermal synthesis, where the reaction is carried out in a solvent at elevated temperatures and pressures, is one approach that can be used to produce this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]BENZENE-1,3-DIOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can yield halogenated or alkylated derivatives .
Scientific Research Applications
4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]BENZENE-1,3-DIOL has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Materials Science: It is used in the development of coordination polymers with luminescent properties, which can be applied in sensors for detecting antibiotics and pesticides.
Biological Research: The compound’s triazole ring is known for its antimicrobial properties, making it useful in the development of new antibiotics.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]BENZENE-1,3-DIOL involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the growth of cancer cells by interfering with cellular pathways involved in cell proliferation and survival. The triazole ring can also bind to metal ions, forming coordination complexes that exhibit unique properties, such as luminescence .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as:
1,2,4-Triazole: A basic triazole compound with antimicrobial properties.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Known for its anticancer activity.
Uniqueness
What sets 4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]BENZENE-1,3-DIOL apart is its combination of a triazole ring with a benzene-1,3-diol moiety, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, from medicinal chemistry to materials science .
Properties
Molecular Formula |
C9H8N4O2 |
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Molecular Weight |
204.19 g/mol |
IUPAC Name |
4-[(E)-1,2,4-triazol-4-yliminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C9H8N4O2/c14-8-2-1-7(9(15)3-8)4-12-13-5-10-11-6-13/h1-6,14-15H/b12-4+ |
InChI Key |
XBNJWWPKKMSQDM-UUILKARUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/N2C=NN=C2 |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NN2C=NN=C2 |
Origin of Product |
United States |
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